Danirixin
Overview
Description
Danirixin is a small molecule that has been used in trials studying the treatment and basic science of Virus Diseases, Nutritional Status, Pulmonary Disease, Chronic Obstructive, and Infections, Respiratory Syncytial Virus . It belongs to the class of organic compounds known as n-phenylureas, which are compounds containing a N-phenylurea moiety, structurally characterized by a phenyl group linked to one nitrogen atom of a urea group .
Molecular Structure Analysis
The molecular structure of Danirixin is characterized by a chemical formula of C19H21ClFN3O4S, with an average weight of 441.9 . It is a member of the diaryl urea chemical class .
Chemical Reactions Analysis
Danirixin is a competitive antagonist against CXCL8 in Ca2+ -mobilization assays, with a KB (the concentration of antagonist that binds 50% of the receptor population) of 6.5 nM and antagonist potency (pA2) of 8.44, and is fully reversible in washout experiments over 180 minutes .
Physical And Chemical Properties Analysis
Danirixin has the following physical and chemical properties: Hydrogen bond acceptors: 6, Hydrogen bond donors: 4, Rotatable bonds: 6, Topological polar surface area: 115.91, Molecular weight: 441.09, XLogP: 4.68 .
Scientific Research Applications
COPD and Chronic Mucus Hypersecretion
Danirixin, a CXCR2 antagonist, has been studied for its potential in treating chronic obstructive pulmonary disease (COPD), particularly in patients with chronic mucus hypersecretion (CMH). A Phase 2 study found that danirixin, when added to standard inhaled medications, improved respiratory symptoms and health status in patients with mild-to-moderate COPD (Lazaar et al., 2018).
Influenza Treatment
Research has evaluated danirixin's safety, tolerability, and clinical effect in adults with acute, uncomplicated influenza. A study combined danirixin with oseltamivir, observing that danirixin was well-tolerated and did not impede viral clearance (Roberts et al., 2019).
Pharmacokinetics in Different Populations
Studies have focused on the pharmacokinetics of danirixin, including its safety and tolerability in different populations like healthy elderly participants. These studies often look at the systemic exposure and effects of food on the drug's absorption (Iida et al., 2019).
Breast Cancer Metastasis
Danirixin has been explored in the context of breast cancer, particularly focusing on its effects on tumor-associated macrophages (TAMs) and breast cancer stem cells (BCSCs). It was found that danirixin could suppress TAM-mediated CXCL8 infiltration, thereby reducing breast cancer migration and invasion, suggesting its potential as a therapeutic strategy in breast cancer treatment (Nie et al., 2021).
Drug Combinations and Cellular Analysis
Further research has been conducted on drug combinations, including danirixin, to inhibit cancer cell migration. Studies have utilized innovative technologies like microfluidic platforms to identify promising migration inhibitors, indicating danirixin's potential in cancer treatment (Zhou etal., 2022)
Future Directions
Danirixin is being evaluated as a potential anti-inflammatory medicine . It has been used in trials studying the treatment and basic science of various diseases . The dose-dependent inhibition of agonist-induced neutrophil activation following single and repeated once daily oral administration of Danirixin suggests that this CXCR2 antagonist may have benefit in neutrophil-predominant inflammatory diseases .
properties
IUPAC Name |
1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNBSHYFOFVLS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3CCCNC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCNC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Danirixin | |
CAS RN |
954126-98-8 | |
Record name | Danirixin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954126988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danirixin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11922 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-[4-CHLORO-2-HYDROXY-3-[(3S)-3-PIPERIDINYLSULFONYL]PHENYL]-N'-(3-FLUORO-2-METHYLPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANIRIXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R318PGH5VP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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